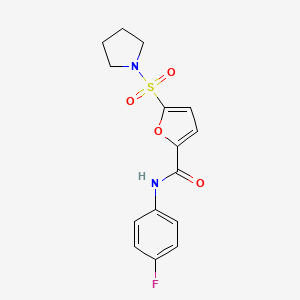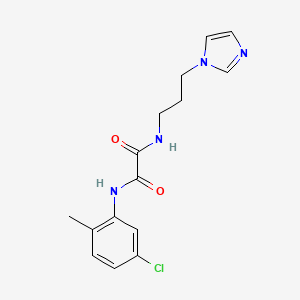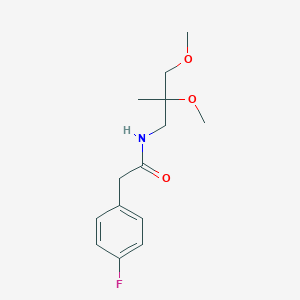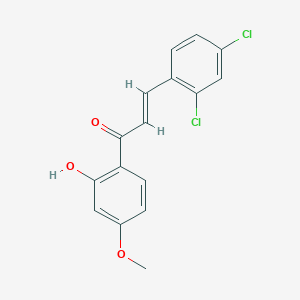
(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as curcumin or diferuloylmethane and is a natural polyphenol extracted from the turmeric plant. Curcumin has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
The compound's geometric parameters have been analyzed, showing that the central double bond is trans-configured, and the molecules are linked into centrosymmetric O-H...O hydrogen-bonded dimers in the crystal structure. This configuration allows for single π-π stacking interactions between benzene rings of the dichlorophenyl groups, which could be significant for understanding its interaction with biological molecules and potential applications in material science (H. Yathirajan et al., 2007).
Another study focused on the synthesis and spectroscopic characterization of this compound, utilizing FT-IR, UV–visible, 1H NMR, HRMS techniques, and single-crystal X-ray diffraction technique. The molecular geometry was elucidated, and properties such as the HOMO–LUMO energy gap were studied both experimentally and theoretically, showing good agreement and providing insights into the chemical reactivity and stability of the compound. This research also highlighted its moderate antimicrobial activity against selected pathogens, suggesting potential applications in developing antimicrobial agents (N. V. Sadgir et al., 2020).
Molecular Structure and Properties
A comprehensive study of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a closely related compound, was synthesized and characterized, revealing significant insights into its molecular structure, vibrational frequencies, and hyperpolarizability using FT-IR, X-ray diffraction studies, and DFT methods. The results from this study provide a foundational understanding of the electronic properties and potential applications in materials science, particularly in fields requiring materials with specific optical and electronic properties (Y. Sheena Mary et al., 2015).
Potential Biological Activities
The antimicrobial activities of related compounds have been explored, indicating that modifications to the (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one structure could yield compounds with useful biological properties. Such studies provide a basis for further research into the compound's potential applications in medicine and pharmacology, particularly in designing new antimicrobial agents with specific target activities (A. Viji et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c1-21-12-5-6-13(16(20)9-12)15(19)7-3-10-2-4-11(17)8-14(10)18/h2-9,20H,1H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILKFPZOKJXMT-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

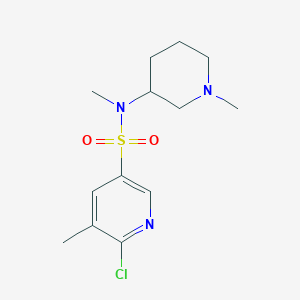
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)


![3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B2862006.png)
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)
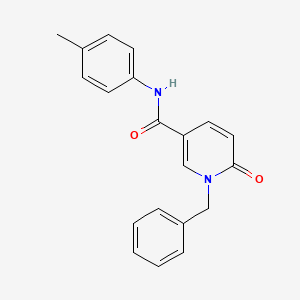
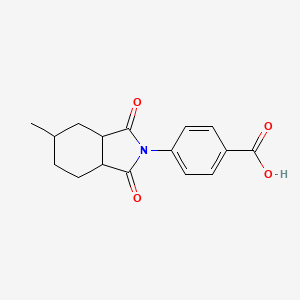
![1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2862014.png)

